5,6-Dihydroxycytosine

Vue d'ensemble

Description

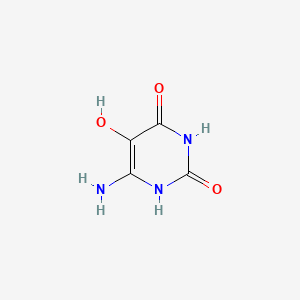

5,6-Dihydroxycytosine, also known as Isouramil, is a compound with the chemical formula C4H5N3O3 . It has a molar mass of 143.102 g/mol .

Synthesis Analysis

5,6-Dihydroxycytosine can be formed from the treatment of DNA with osmium tetroxide .

Molecular Structure Analysis

The IUPAC name for 5,6-Dihydroxycytosine is 6-Amino-5-hydroxypyrimidine-2,4 (1 H ,3 H )-dione . The SMILES representation is c1 (c ( [nH]c (=O) [nH]c1=O)N)O .

Chemical Reactions Analysis

The formation of 5,6-Dihydroxycytosine involves the treatment of DNA with osmium tetroxide .

Physical And Chemical Properties Analysis

5,6-Dihydroxycytosine has a molecular weight of 143.10 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 143.03309103 g/mol . The Topological Polar Surface Area is 104 Ų . It has a Heavy Atom Count of 10 .

Applications De Recherche Scientifique

DNA Research

Isouramil, or 5,6-Dihydroxycytosine, can be formed from the treatment of DNA with osmium tetroxide . This property has been used in studies of DNA repair utilizing base-excision repair enzymes . The formation of cytosine glycol and 5,6-dihydroxycytosine moieties in DNA on treatment with OsO4 has been evidenced .

Favism Research

Isouramil is produced when vicine and convicine, compounds found in the faba bean, are hydrolyzed by the β-glucosidase enzyme . These compounds cause oxidation of glutathione in red blood cells (RBCs), resulting in hemolysis of RBCs, a condition known as favism . This property has been used in research related to favism, a genetic defect of the Glucose-6 Phosphate Dehydrogenase (G6PD) enzyme .

Cell Aging Study

In a study of cell aging, biochemical, biophysical, and ultra-morphological properties of normal red blood cells (RBCs) and cells from favism patients were compared . The study revealed distinct metabolic regulation in G6DP-deficient cells that determines important peculiarities in the cell properties during aging .

Metabolic Regulation Research

The study of cell aging also revealed a special mechanism of metabolic regulation that permits lower energy consumption in environmental stress conditions . This surprisingly higher endurance against cell aging has been related to the presence of Isouramil .

Toxicity Reduction Research

Research has been conducted on the possibilities of reducing the toxicity of vicine and convicine in faba beans by hydrolyzing them to the corresponding aglycones, divicine and isouramil .

Nutritional Research

Isouramil, as a product of vicine and convicine hydrolysis, has been studied in the context of nutritional research, particularly in relation to the consumption of faba beans .

Mécanisme D'action

Target of Action

Isouramil, also known as 5,6-Dihydroxycytosine, primarily targets red blood cells . The compound’s action is particularly significant in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Mode of Action

Isouramil is produced from the hydrolysis of the fava bean glycosides, vicine and convicine . Once ingested, it causes irreversible oxidative stress in red blood cells . This oxidative stress is the result of auto-oxidation and redox cycling reactions .

Biochemical Pathways

The biochemical pathway of Isouramil involves the hydrolysis of fava bean glycosides to produce divicine and isouramil . These compounds then undergo auto-oxidation and redox cycling reactions . The auto-oxidation of these compounds generates H2O2 through an O2-dependent chain mechanism .

Pharmacokinetics

The pharmacokinetics of Isouramil involve its ingestion and subsequent hydrolysis to form divicine and isouramil . These compounds then cause oxidative stress in red blood cells . .

Result of Action

The primary result of Isouramil’s action is the induction of oxidative stress in red blood cells . This oxidative stress can lead to favism, a condition characterized by hemolytic anemia . Favism is particularly prevalent in individuals with a deficiency in glucose-6-phosphate dehydrogenase .

Action Environment

The action of Isouramil is influenced by various environmental factors. For instance, the presence of antinutritional factors in legumes, such as fava beans, is an adaptation mechanism to protect them from adverse environmental conditions . These antinutrients limit the utilization of legumes in food and have been shown to have health consequences

Propriétés

IUPAC Name |

6-amino-5-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2-1(8)3(9)7-4(10)6-2/h8H,(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOYOCCBDWULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192387 | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxycytosine | |

CAS RN |

3914-34-9 | |

| Record name | Isouramil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isouramil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

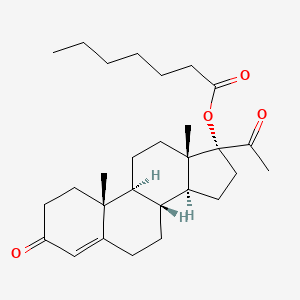

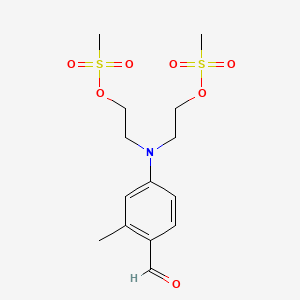

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)

![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)